[(4-Bromophenyl)methyl](cyclopropylmethyl)amine

Serotonin receptor pharmacology 5-HT2A binding Structure-activity relationship

[(4-Bromophenyl)methyl](cyclopropylmethyl)amine (CAS 1019538-77-2) is a secondary amine derivative with the molecular formula C11H14BrN and a molecular weight of 240.14 g/mol. The compound incorporates a 4-bromophenyl group connected via a methylene linker to a cyclopropylmethylamine moiety.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
Cat. No. B13217036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Bromophenyl)methyl](cyclopropylmethyl)amine
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESC1CC1CNCC2=CC=C(C=C2)Br
InChIInChI=1S/C11H14BrN/c12-11-5-3-10(4-6-11)8-13-7-9-1-2-9/h3-6,9,13H,1-2,7-8H2
InChIKeyZHBQFZFOSYFYFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Bromophenyl)methyl](cyclopropylmethyl)amine Procurement Guide: CAS 1019538-77-2


[(4-Bromophenyl)methyl](cyclopropylmethyl)amine (CAS 1019538-77-2) is a secondary amine derivative with the molecular formula C11H14BrN and a molecular weight of 240.14 g/mol. The compound incorporates a 4-bromophenyl group connected via a methylene linker to a cyclopropylmethylamine moiety. This structure positions it within a broader class of brominated aromatic amines featuring cyclopropane-containing substituents, which have been explored in medicinal chemistry for receptor binding applications and as synthetic intermediates [1]. The 4-bromophenyl group provides a site for potential halogen bonding interactions, while the cyclopropylmethyl group offers conformational restriction and distinct steric properties that differentiate this compound from simpler N-benzyl or N-alkyl analogs [2].

Why [(4-Bromophenyl)methyl](cyclopropylmethyl)amine Cannot Be Replaced by Common Analogs in SAR-Driven Research


Generic substitution among arylalkylamine derivatives fails because small structural modifications—such as changing the halogen identity, altering the linker length, or replacing the cyclopropylmethyl group with a linear alkyl—can produce >100-fold differences in receptor binding affinity and selectivity [1]. The N-(4-bromobenzyl) motif is specifically associated with sub-nanomolar 5-HT2A receptor binding and exceptional selectivity profiles that are not replicated by N-benzyl, N-(4-chlorobenzyl), or N-(4-fluorobenzyl) analogs [1]. Furthermore, the cyclopropylmethyl group confers distinct conformational and electronic properties that influence both target engagement and metabolic stability relative to compounds bearing simpler alkyl or aryl substituents [2]. Consequently, replacing [(4-Bromophenyl)methyl](cyclopropylmethyl)amine with a structurally similar but non-identical analog in a research or development workflow risks losing the precise structure-activity relationship (SAR) parameters that define the compound's utility.

Quantitative Differentiation Evidence for [(4-Bromophenyl)methyl](cyclopropylmethyl)amine


N-(4-Bromobenzyl) Substitution Confers Sub-Nanomolar 5-HT2A Receptor Affinity and >100-Fold Selectivity

Compounds bearing the N-(4-bromobenzyl) substituent exhibit exceptionally high affinity for 5-HT2A serotonin receptors with Ki values below 1 nM, and >100-fold selectivity over other serotonin receptor subtypes. This binding profile is unique to the 4-bromo substitution pattern; other N-benzyl substitutions do not achieve comparable affinity or selectivity [1]. The target compound [(4-Bromophenyl)methyl](cyclopropylmethyl)amine contains this exact N-(4-bromobenzyl) structural motif, positioning it as a privileged scaffold for high-affinity 5-HT2A receptor engagement.

Serotonin receptor pharmacology 5-HT2A binding Structure-activity relationship

Cyclopropylmethyl Group Enhances Adenosine A2A Receptor Selectivity Over A1 and A3 Subtypes

In a systematic SAR study of adenosine receptor ligands, compounds bearing an N-cyclopropylmethyl substituent demonstrated markedly improved A2A receptor selectivity compared to analogs with cyclopropyl, furylmethyl, or benzyl substituents. Specifically, cyclopropylmethyl-containing compounds (entries 3 and 4) achieved A2A/A1 selectivity ratios of 256 and 725, and A2A/A3 selectivity ratios of 196 and 1097 [1]. In contrast, compounds with 3-bromobenzyl substituents exhibited substantially lower selectivity (A2A/A1 = 25-32, A2A/A3 = 61-171) [1]. The cyclopropylmethyl group is therefore a key determinant of adenosine receptor subtype selectivity.

Adenosine receptor pharmacology GPCR selectivity Cyclopropylmethyl SAR

4-Bromophenyl versus 5-Chloro Analog Comparison in Corticotropin-Releasing Hormone Receptor Binding

In the development of CRHR1 ligands for SPECT imaging, a direct comparison between a 4-bromophenyl analog (compound 6a) and a 5-chloro analog (compound 6b) revealed distinct binding affinities. The 4-bromophenyl analog exhibited a Ki of 21 nM, whereas the 5-chloro analog demonstrated a Ki of 14 nM [1]. While the 5-chloro analog showed slightly higher affinity, the 4-bromophenyl variant represents a structurally distinct halogenation pattern that may be preferred for specific imaging or pharmacological applications where bromine's unique properties (e.g., heavier atomic mass, distinct electronic effects) are advantageous.

CRHR1 antagonism SPECT imaging Halogen SAR

Cyclopropylmethyl Group Contributes to Antidepressant-Like Activity in Behavioral Models

Cyclopropylmethylamine derivatives, including those containing bromophenyl substituents, have been shown to antagonize the central nervous system depressant effects of tetrabenazine and reserpine in preclinical models, while also demonstrating mood-elevating activity [1]. The patent literature specifically identifies N-methyl-2,2-di(p-bromophenyl)cyclopropylmethylamine and related brominated compounds as possessing these pharmacological properties, distinguishing them from non-cyclopropylmethyl or non-brominated analogs that may lack this activity profile [1].

Antidepressant pharmacology Tetrabenazine antagonism Mood elevation

Recommended Research Applications for [(4-Bromophenyl)methyl](cyclopropylmethyl)amine Based on Quantitative Evidence


High-Affinity 5-HT2A Receptor Ligand Development

Given that N-(4-bromobenzyl) substitution confers sub-nanomolar 5-HT2A receptor affinity and >100-fold selectivity [1], [(4-Bromophenyl)methyl](cyclopropylmethyl)amine serves as an optimal starting scaffold for developing selective 5-HT2A agonists, antagonists, or PET/SPECT radioligands. The compound's structural features align with the pharmacophore requirements for high-potency 5-HT2A engagement, making it suitable for neuroscience research programs focused on serotonin receptor biology.

Adenosine A2A Receptor Antagonist Optimization

The cyclopropylmethyl substituent is a critical determinant of A2A receptor selectivity, achieving A2A/A1 selectivity ratios up to 725 and A2A/A3 ratios up to 1097 [1]. [(4-Bromophenyl)methyl](cyclopropylmethyl)amine can be employed as a key intermediate or core structure for synthesizing novel A2A-selective antagonists, which are of therapeutic interest for Parkinson's disease and cancer immunotherapy. The 4-bromophenyl group provides a synthetic handle for further derivatization via cross-coupling reactions [2].

Corticotropin-Releasing Hormone Receptor Type 1 (CRHR1) Ligand Synthesis

Direct head-to-head comparison demonstrates that 4-bromophenyl-containing analogs bind CRHR1 with Ki = 21 nM [1]. This positions [(4-Bromophenyl)methyl](cyclopropylmethyl)amine as a viable building block for synthesizing CRHR1-targeted compounds for stress-related disorder research and potential SPECT imaging agent development. The bromine atom offers advantages for heavy atom derivatization in structural biology applications.

Cyclopropylmethylamine-Based CNS Drug Discovery

Patent literature establishes that cyclopropylmethylamine derivatives with bromophenyl substitution exhibit antidepressant-like activity through antagonism of tetrabenazine and reserpine effects, along with mood-elevating properties [1]. [(4-Bromophenyl)methyl](cyclopropylmethyl)amine can serve as a privileged scaffold for CNS drug discovery programs targeting mood disorders, particularly when combined with the compound's established receptor-binding profiles.

Quote Request

Request a Quote for [(4-Bromophenyl)methyl](cyclopropylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.